

Molecular formula and weight of 2-Ethyl-1-butene

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Compound of Interest

Compound Name: 2-Ethyl-1-butene

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An In-depth Technical Guide to 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2-Ethyl-1-butene**. The information is intended to support laboratory research and development activities.

Core Molecular Information

2-Ethyl-1-butene, also known as 3-methylenepentane, is an acyclic alkene. Its structure features a terminal double bond with two ethyl groups attached to one of the sp^2 -hybridized carbons.

Table 1: Molecular Formula and Weight

Identifier	Value	Reference
Molecular Formula	C ₆ H ₁₂	[1]
Molecular Weight	84.16 g/mol	[2]
CAS Number	760-21-4	[2]
IUPAC Name	2-Ethylbut-1-ene	[1]
Synonyms	3-Methylenepentane, 1,1-Diethylethene	[1]

Physicochemical Properties

2-Ethyl-1-butene is a colorless, volatile, and highly flammable liquid. It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[\[1\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	-131.5 to -131 °C	[1]
Boiling Point	64-65 °C	[1]
Density	0.689 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.396	[2]
Flash Point	-10 °C (closed cup)	[2]
Autoignition Temperature	315 °C (599 °F)	[2]
Solubility in Water	Insoluble	[1]
Solubility in Organics	Soluble in alcohol, methanol, ether, acetone, benzene	[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-Ethyl-1-butene**.

The following tables summarize key ^1H and ^{13}C NMR spectral data.

Table 3: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
4.69	Multiplet	2H	=CH ₂	[3] [4]
2.04	Quartet (q)	4H	-CH ₂ -	[3] [4]
1.24	Triplet (t)	6H	-CH ₃	[3] [4]

Table 4: ^{13}C NMR Spectral Data

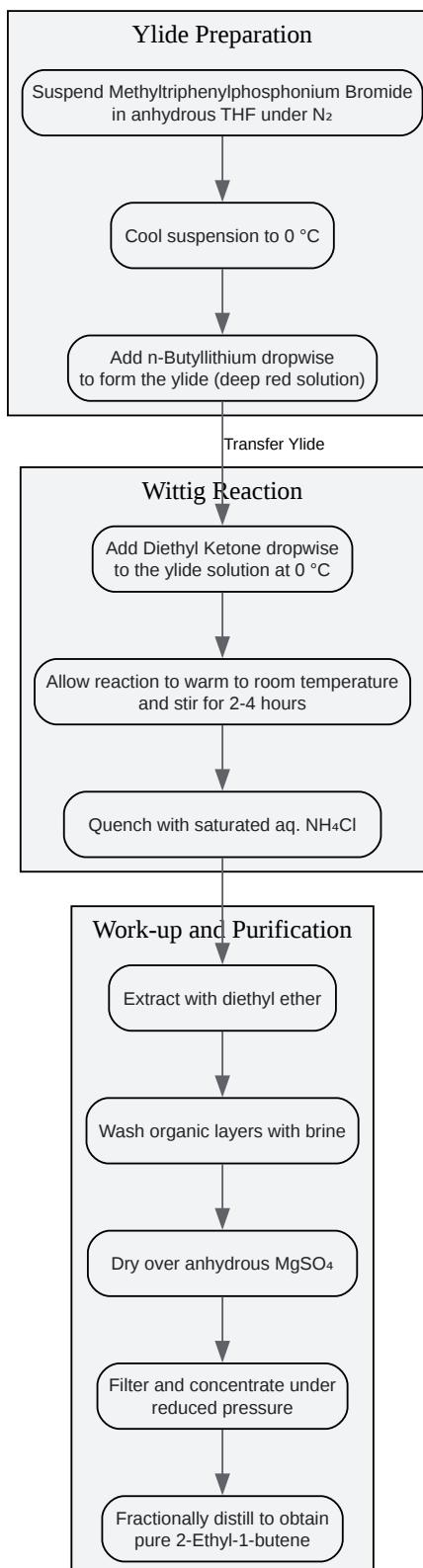
Chemical Shift (δ) ppm	Assignment	Reference
154	>C=	[3] [4]
106	=CH ₂	[3] [4]
29	-CH ₂ -	[3] [4]
13	-CH ₃	[3] [4]

Synthesis Protocols

2-Ethyl-1-butene can be synthesized through several methods. The two most common laboratory-scale preparations are the Wittig reaction and the acid-catalyzed dehydration of a tertiary alcohol. The Wittig reaction is often preferred as it provides unambiguous placement of the double bond.[\[5\]](#)

This protocol describes the synthesis of **2-Ethyl-1-butene** from diethyl ketone using a Wittig reagent, specifically methylenetriphenylphosphorane ($\text{Ph}_3\text{P}=\text{CH}_2$).

Workflow for Wittig Synthesis of **2-Ethyl-1-butene**

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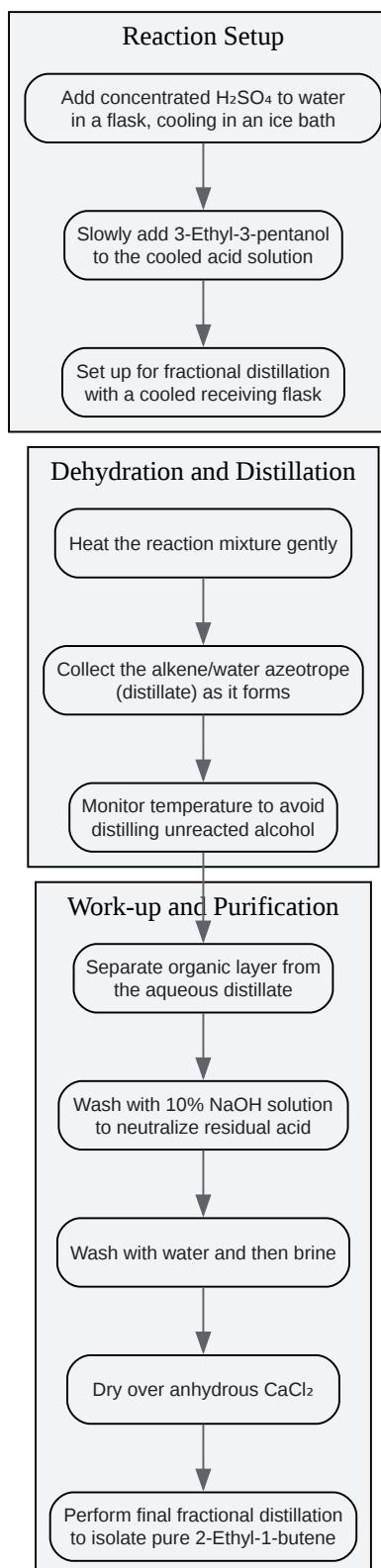
Caption: Workflow for the synthesis of **2-Ethyl-1-butene** via the Wittig reaction.

Methodology:

- **Ylide Preparation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add an equimolar amount of n-butyllithium dropwise while maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or red color.
- **Reaction:** To the freshly prepared ylide solution at 0 °C, add one equivalent of diethyl ketone dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- **Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product, containing triphenylphosphine oxide, is then purified by fractional distillation to yield pure **2-Ethyl-1-butene**.^{[5][6]}

This method involves the acid-catalyzed dehydration of a tertiary alcohol. This E1 reaction can produce a mixture of alkene isomers, necessitating careful purification.^[7]

Workflow for Dehydration Synthesis of **2-Ethyl-1-butene**



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Caption: Workflow for the synthesis of **2-Ethyl-1-butene** via alcohol dehydration.

Methodology:

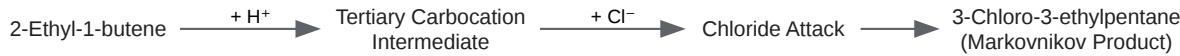
- Reaction Setup: In a round-bottom flask, cautiously add a strong acid (e.g., sulfuric or phosphoric acid) to water while cooling in an ice bath. Slowly add 3-Ethyl-3-pentanol to the cooled acid solution with swirling.
- Dehydration: Assemble a fractional distillation apparatus with the reaction flask. Gently heat the mixture. The alkene product will co-distill with water as an azeotrope at a temperature lower than the boiling point of the starting alcohol.
- Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove acidic impurities), water, and finally brine.
- Purification: Dry the organic layer over an anhydrous drying agent such as calcium chloride. After filtering, the final product is purified by a second fractional distillation to separate it from any isomeric byproducts and residual water.^{[1][7]}

Chemical Reactivity and Applications

The terminal double bond in **2-Ethyl-1-butene** is the center of its reactivity, making it susceptible to various addition reactions.

Like other alkenes, **2-Ethyl-1-butene** undergoes electrophilic addition reactions. The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2), forming a stable tertiary carbocation intermediate.

Reaction Pathway for Electrophilic Addition of HCl



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Caption: Electrophilic addition of HCl to **2-Ethyl-1-butene** via a tertiary carbocation.

2-Ethyl-1-butene serves as a versatile intermediate in organic synthesis. It is used in the production of various organic compounds, including those for flavors, perfumes, dyes, and resins.^[8] In the context of drug development, it acts as a C6 building block. While specific examples of its direct use in blockbuster drugs are not prominent, its functional group allows for its incorporation into larger, more complex molecules that may have pharmaceutical applications. Its role is typically as a precursor for creating more functionalized intermediates.
[8]

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